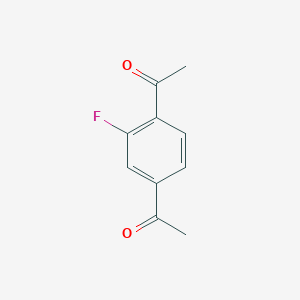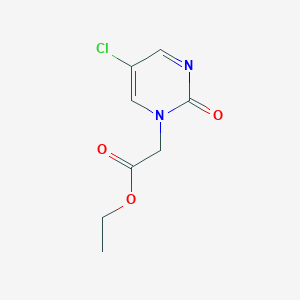
ethyl 2-(5-chloro-2-oxopyrimidin-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(5-chloro-2-oxopyrimidin-1-yl)acetate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5-chloro-2-oxopyrimidin-1-yl)acetate typically involves the reaction of 5-chloro-2-oxopyrimidine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(5-chloro-2-oxopyrimidin-1-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the pyrimidine ring can be reduced to form corresponding alcohols.
Oxidation Reactions: The ethyl ester group can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are utilized.
Major Products Formed
Substitution Reactions: Products include substituted pyrimidine derivatives with various functional groups.
Reduction Reactions: Products include alcohol derivatives of the pyrimidine ring.
Oxidation Reactions: Products include carboxylic acid derivatives.
Applications De Recherche Scientifique
Ethyl 2-(5-chloro-2-oxopyrimidin-1-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ethyl 2-(5-chloro-2-oxopyrimidin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a biological response. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Ethyl 2-(5-chloro-2-oxopyrimidin-1-yl)acetate can be compared with other pyrimidine derivatives such as:
Ethyl 2-(4-((1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)-4-(4-methoxyphenyl)-6-methylpyrimidine-5-carboxylate: This compound has similar structural features but different functional groups, leading to distinct biological activities.
Ethyl 5-chloro-2-oxopent-3-ynoate: This compound shares the chloro and oxo groups but has a different carbon skeleton, resulting in different chemical properties and applications.
This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C8H9ClN2O3 |
|---|---|
Poids moléculaire |
216.62 g/mol |
Nom IUPAC |
ethyl 2-(5-chloro-2-oxopyrimidin-1-yl)acetate |
InChI |
InChI=1S/C8H9ClN2O3/c1-2-14-7(12)5-11-4-6(9)3-10-8(11)13/h3-4H,2,5H2,1H3 |
Clé InChI |
OGYCYCGNQDSYHV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CN1C=C(C=NC1=O)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
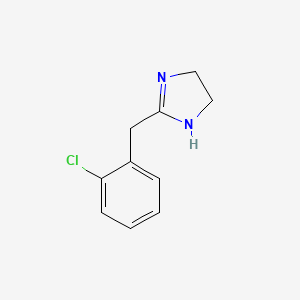
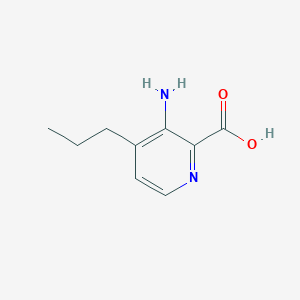

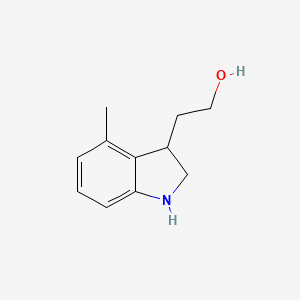
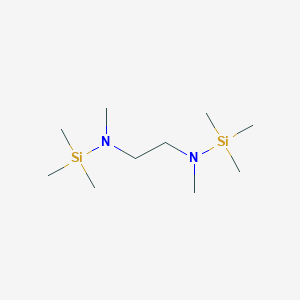
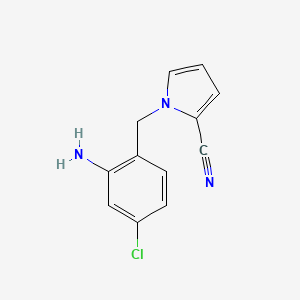
![N-[3-(3-methyl-but-3-enyloxy)-phenyl]-acetamide](/img/structure/B8463464.png)
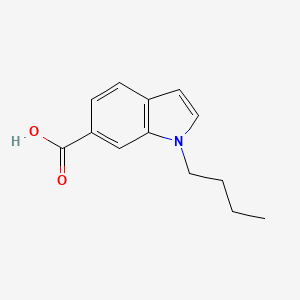
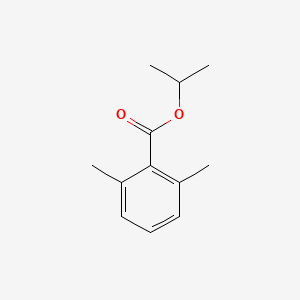
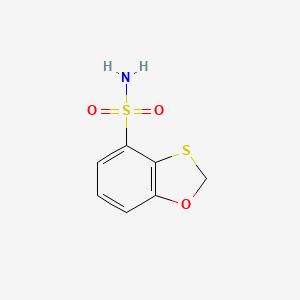

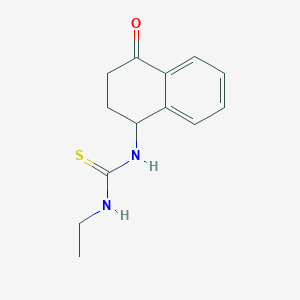
![(5R)-5-(Hydroxymethyl)-3-[4-(methylsulfanyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B8463505.png)
